molecular formula C15H14O B015197 1-(4-Methylphenyl)-2-phenylethanone CAS No. 2001-28-7

1-(4-Methylphenyl)-2-phenylethanone

Cat. No.: B015197
CAS No.: 2001-28-7
M. Wt: 210.27 g/mol
InChI Key: RDBAEHHVVNBKBB-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2-phenylethanone, also known as 4’-Methylacetophenone, is an organic compound with the molecular formula C15H14O. It is a ketone characterized by the presence of a phenyl group and a 4-methylphenyl group attached to the carbonyl carbon. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-2-phenylethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H5COCl+C6H5CH3AlCl3C6H5COC6H4CH3+HClC_6H_5COCl + C_6H_5CH_3 \xrightarrow{AlCl_3} C_6H_5COC_6H_4CH_3 + HCl C6​H5​COCl+C6​H5​CH3​AlCl3​​C6​H5​COC6​H4​CH3​+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nitration with HNO3 and H2SO4, sulfonation with H2SO4, halogenation with Br2 or Cl2 in the presence of a catalyst.

Major Products Formed:

    Oxidation: 4-Methylbenzoic acid and benzoic acid.

    Reduction: 1-(4-Methylphenyl)-2-phenylethanol.

    Substitution: Nitro, sulfo, or halo derivatives of this compound.

Scientific Research Applications

1-(4-Methylphenyl)-2-phenylethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and as a fragrance ingredient in perfumes and cosmetics.

Mechanism of Action

1-(4-Methylphenyl)-2-phenylethanone can be compared with other similar compounds, such as:

    Acetophenone: Lacks the 4-methyl substituent on the phenyl ring, resulting in different chemical and physical properties.

    4-Methylpropiophenone: Contains a propyl group instead of a phenyl group, leading to variations in reactivity and applications.

    4-Methylbenzophenone: Has an additional phenyl group attached to the carbonyl carbon, affecting its chemical behavior and uses.

Uniqueness: this compound is unique due to the presence of both a phenyl and a 4-methylphenyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it valuable in various synthetic and research applications.

Comparison with Similar Compounds

  • Acetophenone
  • 4-Methylpropiophenone
  • 4-Methylbenzophenone

Properties

IUPAC Name

1-(4-methylphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-12-7-9-14(10-8-12)15(16)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBAEHHVVNBKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281158
Record name 1-(4-methylphenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2001-28-7
Record name 2001-28-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-methylphenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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